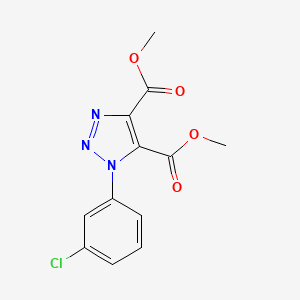

dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-(3-chlorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-4-7(13)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVAGQBHXATDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of 3-chlorophenyl azide: This can be achieved by reacting 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 3-chlorophenyl azide.

Cycloaddition Reaction: The 3-chlorophenyl azide is then reacted with dimethyl acetylenedicarboxylate under copper(I) catalysis to form the triazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The triazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products Formed

Substitution: Products with various functional groups replacing the chlorine atom.

Reduction: Alcohol derivatives of the original ester groups.

Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The triazole moiety has been extensively studied for its pharmacological properties. Research indicates that derivatives of triazoles exhibit a range of biological activities, including:

- Antimicrobial Activity: Triazole derivatives have shown promise as antimicrobial agents against various pathogens. Studies have demonstrated that compounds similar to dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate possess significant antibacterial and antifungal properties .

- Anticancer Properties: The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have indicated that triazole derivatives can inhibit specific kinases and other targets relevant to cancer treatment .

- Anti-inflammatory Effects: Recent research has highlighted the anti-inflammatory potential of triazole compounds. They may modulate inflammatory pathways and offer therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

Triazole compounds are also recognized for their use in agriculture as fungicides. They help control fungal diseases in crops, improving yield and quality. The application of this compound could potentially enhance plant resistance against various fungal pathogens.

Case Study 1: Antimicrobial Activity

A study published in MDPI explored a series of triazole derivatives that demonstrated potent activity against E. coli. The research utilized molecular docking studies to validate the interaction between these compounds and bacterial enzyme targets. The findings support the potential use of triazole derivatives as future antibiotic candidates .

Case Study 2: Anticancer Screening

Research conducted on triazole-based compounds illustrated their effectiveness in inhibiting cancer cell lines. A specific derivative showed high binding affinity to target proteins involved in tumor growth regulation. This study emphasizes the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Aryl Substituents

- Para-Substituted Analogs: Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate () shares the same ester groups but differs in the aryl substituent (4-bromo vs. 3-chloro). The para-bromo derivative was synthesized via solvent-free 1,3-dipolar cycloaddition with 93% yield, indicating that para-substituted aryl azides react efficiently under mild conditions .

Benzyl vs. Phenyl Substitutions :

Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate () replaces the phenyl group with a benzyl linker. This modification enhances flexibility and may improve binding to enzyme active sites, as seen in its potent xanthine oxidase inhibition (IC₅₀ = 0.73 μM) .

Ester Group Variations

- Methyl vs. Ethyl Esters :

Diethyl esters, such as diethyl 1-(1-naphthyl)-1H-1,2,3-triazole-4,5-dicarboxylate (), exhibit higher lipophilicity compared to methyl esters. This difference impacts solubility and bioavailability, which are critical for biological applications. Ethyl esters also show distinct NMR signals (e.g., δH 1.24–1.33 ppm for ethyl protons) .

Chemical Reactivity

Photolysis

- Substituent Effects: Electron-donating groups (e.g., dimethylamino in ) slow photolysis rates, while electron-withdrawing groups (e.g., 3-chloro in the target compound) may accelerate degradation .

Reduction

Enzyme Inhibition

Anticancer Activity

Antibacterial Activity

- Oxazoline Derivatives : Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate () exhibits antibacterial properties, emphasizing the role of heterocyclic appendages .

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

This compound is synthesized through a multi-step process involving the reaction of 3-chlorobenzyl azide with various alkyne derivatives. The triazole ring formation is typically achieved via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This synthetic route not only provides high yields but also allows for the introduction of various substituents on the triazole ring, which can modulate its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study 1 : A study reported that triazole compounds showed IC50 values ranging from 1.1 µM to 4.24 µM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. These compounds were found to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, thereby inducing apoptosis in cancer cells .

- Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9 | MCF-7 | 1.1 | TS inhibition |

| 9 | HCT-116 | 2.6 | TS inhibition |

| 9 | HepG2 | 1.4 | TS inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens:

- Case Study 2 : In vitro tests indicated that certain triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Comparison to Standard |

|---|---|---|---|

| 6 | E. coli | 0.0063 | Better than ampicillin |

| 7 | S. aureus | 0.005 | Comparable to vancomycin |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes:

- Thymidylate Synthase Inhibition : By inhibiting TS, these compounds disrupt DNA synthesis in rapidly dividing cancer cells.

- Cell Membrane Disruption : The triazole moiety may interact with microbial cell membranes, leading to increased permeability and subsequent cell death.

Q & A

Q. What are the optimal synthetic pathways for dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be tuned to improve yield?

The synthesis typically involves cyclocondensation of precursors such as 3-chlorophenyl azides and dimethyl acetylenedicarboxylate via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

- Catalyst loading : 5-10 mol% Cu(I) for efficient triazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may improve solubility .

- Temperature : Reactions proceed at 60–80°C for 12–24 hours. Lower temperatures (<50°C) reduce side reactions but extend reaction time . Yield optimization : Purification via column chromatography (hexane/ethyl acetate) typically achieves >70% purity.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- XRD : Determines crystal lattice parameters (e.g., monoclinic system, space group P1) and validates stereochemistry .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters, C-Cl stretch at ~750 cm⁻¹) .

- NMR : ¹H NMR shows triazole proton signals at δ 7.8–8.2 ppm, while ¹³C NMR confirms ester carbonyls at δ 165–170 ppm .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing chlorine atom activates the triazole ring for electrophilic attacks but deactivates the phenyl ring for direct substitution. Key observations:

- Suzuki coupling : Limited reactivity due to steric hindrance from the chlorophenyl group; Pd(OAc)₂/XPhos catalysts yield <30% coupling products .

- Ester hydrolysis : Controlled saponification with NaOH/MeOH (0°C, 2h) selectively cleaves one ester group, yielding mono-acid derivatives . Computational insight : DFT studies suggest the Cl group increases the triazole’s electrophilicity, favoring reactions at C4/C5 positions .

Q. What computational methods are effective in predicting the compound’s binding affinity for biological targets (e.g., enzymes)?

- Molecular docking (AutoDock/Vina) : Simulates interactions with cytochrome P450 or kinase active sites. The triazole core shows strong π-π stacking with aromatic residues (e.g., Phe360 in CYP3A4) .

- MD simulations (GROMACS) : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å .

- QSAR models : Correlate Cl-substituent position with antimicrobial activity (R² >0.85 for E. coli inhibition) .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-response assays : IC50 values vary significantly between Gram-positive bacteria (1–5 µM) and mammalian cells (>50 µM), suggesting selective toxicity .

- Metabolic stability : Hepatic microsome assays indicate rapid ester hydrolysis (t₁/₂ = 30 min), complicating in vivo activity interpretation . Recommendation : Use prodrug strategies (e.g., methyl ester masking) to enhance bioavailability .

Methodological Challenges

Q. What strategies mitigate side reactions during multi-step syntheses (e.g., diastereomer formation or ester hydrolysis)?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during triazole formation .

- Low-temperature workup : Quench reactions at 0°C to prevent undesired ester cleavage .

- By-product analysis : LC-MS identifies dimers (m/z 450–500) formed via Michael addition; silica gel chromatography removes these impurities .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.